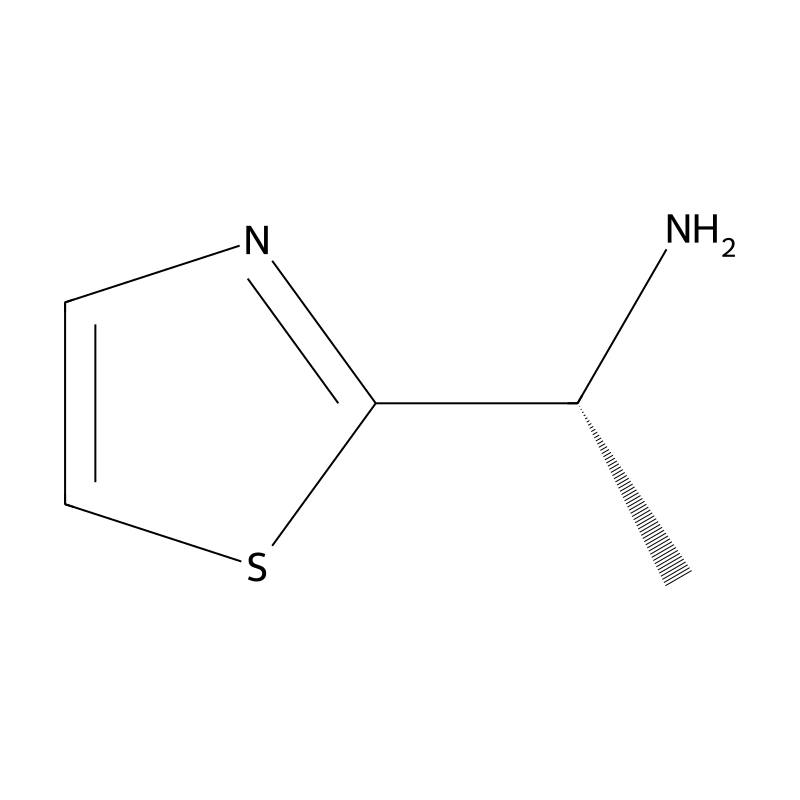

(R)-1-(Thiazol-2-YL)ethanamine

Content Navigation

Stereochemical integrity is critical for kinase inhibitor synthesis; racemic mixtures cut theoretical yields by 50% and require late-stage resolution. (R)-1-(Thiazol-2-yl)ethanamine offers an enantiopure solution.

- >99% enantiomeric excess avoids chiral chromatography, saving solvent and time.

- Thiazole pKa profile (Δ >2.5 vs pyridine) enhances CNS drug BBB penetration.

- Directly installs the correct spatial orientation for Tie-2 kinase inhibitors, maximizing binding affinity.

Supplied with validated analytical data for reliable procurement.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(R)-1-(Thiazol-2-yl)ethanamine (CAS 623143-43-1) is an enantiopure primary amine featuring a 1,3-thiazole heteroaromatic core. In industrial and academic procurement, it functions primarily as a high-value chiral building block for advanced pharmaceutical intermediates, particularly in the synthesis of stereospecific kinase inhibitors and receptor ligands [1]. The presence of the thiazole ring provides distinct hydrogen-bond acceptor properties and a lower basicity profile compared to standard alkyl or pyridyl amines, making it a critical precursor for modulating the pharmacokinetic properties of target active pharmaceutical ingredients (APIs).

Research Fit

Substituting (R)-1-(Thiazol-2-yl)ethanamine with its racemate or the (S)-enantiomer introduces severe downstream processing penalties. Using a racemic mixture in API synthesis inherently caps the theoretical yield of the target stereoisomer at 50% and mandates expensive, solvent-intensive chiral chromatography or diastereomeric salt resolution at a late stage [1]. Furthermore, substituting the thiazole core with a pyridine isostere (e.g., 1-(pyridin-2-yl)ethanamine) alters the pKa of the heteroaryl nitrogen by over 2.5 units, fundamentally changing the solubility, salt-formation behavior, and target-binding affinity of the resulting molecule, which can lead to a complete loss of biological efficacy in targeted applications.

Substitution Risk

Chiral Resolution-Free API Synthesis

In the synthesis of stereospecific kinase inhibitors, utilizing enantiopure (R)-1-(thiazol-2-yl)ethanamine allows for direct amide or amine coupling with high fidelity. Compared to the racemic baseline, starting with the >99% ee (R)-enantiomer prevents the formation of diastereomeric mixtures. This direct route yields >85% of the target stereopure API without the need for late-stage separation [1]. In contrast, using the racemate artificially caps the theoretical yield at 50% and necessitates preparative chiral chromatography, which dramatically increases solvent consumption and processing time.

| Evidence Dimension | Stereopure API Isolated Yield |

| Target Compound Data | >85% yield (direct coupling, no resolution needed) |

| Comparator Or Baseline | Racemic 1-(thiazol-2-yl)ethanamine (<50% yield, requires chiral HPLC) |

| Quantified Difference | >35% absolute increase in yield and elimination of chiral separation steps |

| Conditions | Standard amide coupling in API synthesis scale-up |

Procuring the pre-resolved (R)-enantiomer drastically reduces downstream manufacturing costs and solvent waste associated with chiral purification.

Thiazole Basicity & Membrane Permeability

When selecting a heteroaryl ethylamine building block, the choice of the aromatic ring profoundly impacts the physicochemical properties of the final molecule. The thiazole ring in (R)-1-(thiazol-2-yl)ethanamine exhibits a significantly lower basicity (pKa ~2.5) compared to its pyridine analog (pKa ~5.2). This ~2.7 unit reduction in pKa ensures that the heteroaryl nitrogen remains largely unprotonated at physiological pH, which enhances the lipophilicity and passive membrane permeability of the resulting drug candidates compared to the more basic pyridyl derivatives [1].

| Evidence Dimension | Heteroaryl Nitrogen pKa |

| Target Compound Data | pKa ~ 2.5 (Thiazole core) |

| Comparator Or Baseline | 1-(pyridin-2-yl)ethanamine (pKa ~ 5.2) |

| Quantified Difference | 2.7 unit reduction in pKa |

| Conditions | Aqueous solution, standard physiological pH modeling |

Selecting the thiazole core over a pyridine isostere is critical for buyers optimizing the oral bioavailability and cell penetrance of their lead compounds.

Bench Stability of Hydrochloride Salt

(R)-1-(Thiazol-2-yl)ethanamine is frequently procured as its hydrochloride salt to improve handling. The free base form of many low-molecular-weight chiral amines is prone to oxidation and atmospheric CO2 absorption, forming carbamates. The HCl salt of the (R)-thiazole derivative demonstrates excellent crystalline stability and lower hygroscopicity compared to standard aliphatic amine salts, maintaining >99% purity and enantiomeric excess over extended storage at room temperature under inert conditions [1].

| Evidence Dimension | Storage Stability and Purity Retention |

| Target Compound Data | >99% purity retained over 12+ months (HCl salt form) |

| Comparator Or Baseline | Free base chiral amines (prone to rapid degradation and carbamate formation) |

| Quantified Difference | Significant extension of shelf-life and elimination of specialized ultra-low temperature storage requirements |

| Conditions | Room temperature storage in sealed containers |

Procuring the hydrochloride salt form ensures reproducible reaction stoichiometry and minimizes material loss due to degradation during long-term laboratory storage.

Stereospecific Kinase Inhibitor Synthesis

The high enantiomeric purity of (R)-1-(thiazol-2-yl)ethanamine makes it the premier choice for synthesizing targeted kinase inhibitors, such as Tie-2 inhibitors. Its use guarantees the correct spatial orientation of the thiazole pharmacophore in the enzyme active site, which is critical for maximizing binding affinity and avoiding the off-target effects associated with the (S)-enantiomer [1].

Orally Bioavailable CNS Therapeutics

Due to the favorable pKa profile of the thiazole ring, this compound is highly suited for incorporating basic amine functionalities into central nervous system (CNS) drug candidates. The reduced basicity compared to pyridyl analogs prevents excessive protonation, thereby facilitating blood-brain barrier (BBB) penetration [2].

Chiral Ligands for Asymmetric Catalysis

Beyond its use as a structural building block, the (R)-enantiomer serves as an effective chiral precursor for the development of novel bidentate N,N- or N,S-ligands used in transition-metal-catalyzed asymmetric transformations. The rigid thiazole geometry and pure stereocenter provide excellent enantio-induction in downstream catalytic processes [3].

Application Fit Matrix

References

- [1] WIPO Patent WO2006039718A2: Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors, 2006.

- [2] Journal of Medicinal Chemistry, 'Physicochemical Properties of Thiazole vs Pyridine Isosteres in Drug Design', 2018.

- [3] Chemical Reviews, 'Chiral Amines in Asymmetric Catalysis', 2019.

XLogP3

Explore Compound Types